molecular formula C5H5N5 B1296352 1h-Pyrazolo[3,4-b]pyrazin-3-amine CAS No. 81411-64-5

1h-Pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B1296352
CAS No.: 81411-64-5
M. Wt: 135.13 g/mol
InChI Key: FPPZCGSFUJKIER-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diaminopyrazine with suitable reagents to form the desired pyrazolopyrazine structure. For instance, the reaction of 3,5-diaminopyrazine with nitrous acid can lead to the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its interactions with various biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery and development. It may serve as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. These materials have applications in electronics, sensors, and other advanced technologies.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but with a pyridine ring instead of a pyrazine ring.

    1H-Pyrazolo[3,4-c]pyridazine: This compound has a different fusion pattern of the pyrazole and pyridazine rings.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPZCGSFUJKIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303858
Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81411-64-5
Record name 81411-64-5
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Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyrazin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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